molecular formula C16H16N2O2 B1179816 N-{3-[Acetyl(methyl)amino]phenyl}

N-{3-[Acetyl(methyl)amino]phenyl}

Cat. No.: B1179816
M. Wt: 268.316
InChI Key: UMYFTJPBCNZDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[Acetyl(methyl)amino]phenyl} is a chemical compound for research and development applications. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for verifying the identity and purity of the compound for their specific applications. Please consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.316

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]benzamide

InChI

InChI=1S/C16H16N2O2/c1-12(19)18(2)15-10-6-9-14(11-15)17-16(20)13-7-4-3-5-8-13/h3-11H,1-2H3,(H,17,20)

InChI Key

UMYFTJPBCNZDPO-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

N-{3-[Acetyl(methyl)amino]phenyl} is characterized by the presence of an acetyl group and a methylamino group attached to a phenyl ring. Its molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 220.27 g/mol . The compound belongs to the class of substituted amides, which are known for their diverse chemical reactivity.

Chemistry

In the field of chemistry, N-{3-[Acetyl(methyl)amino]phenyl} serves as a crucial building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including:

  • Substitution Reactions : Formation of substituted benzamides.
  • Reduction Reactions : Production of amines.
  • Oxidation Reactions : Generation of corresponding carboxylic acids .

Biology

Research indicates that N-{3-[Acetyl(methyl)amino]phenyl} exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological studies. Key areas of investigation include:

  • Enzyme Inhibition : Potential effects on various enzymes involved in disease pathways.
  • Cytotoxicity : Studies show that compounds with similar structures demonstrate cytotoxicity against various cancer cell lines .

Medicine

In medicinal chemistry, N-{3-[Acetyl(methyl)amino]phenyl} is explored for its therapeutic applications. Notable findings include:

  • Drug Development : Investigated as a potential lead compound for developing new drugs targeting specific diseases.
  • Kinase Inhibition : Similar compounds have shown inhibitory effects on receptor tyrosine kinases, which are critical in cancer progression .

Industry

The compound is also utilized in industrial applications, particularly in the production of specialty chemicals and materials. Its versatility allows it to be used as an intermediate in the synthesis of pharmaceuticals and other chemical products .

Data Table: Applications Overview

Application AreaSpecific UsesExamples
ChemistryBuilding block for synthesisSubstituted benzamides
Chemical reactionsReduction to amines
BiologyAntimicrobial activityStudies on bacterial inhibition
Anticancer propertiesCytotoxicity tests on cancer cell lines
MedicineDrug developmentInvestigating therapeutic effects
Kinase inhibitionTargeting receptor tyrosine kinases
IndustrySpecialty chemicals productionPharmaceutical intermediates

Case Studies

  • Anticancer Activity Study :
    A recent study evaluated the cytotoxic effects of N-{3-[Acetyl(methyl)amino]phenyl} on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent .
  • Enzyme Interaction Analysis :
    Research focused on the interaction of N-{3-[Acetyl(methyl)amino]phenyl} with specific enzymes involved in metabolic pathways. The findings highlighted its potential as an enzyme inhibitor, paving the way for further drug development efforts .
  • Synthesis Methodology :
    A comprehensive synthesis route was developed for producing N-{3-[Acetyl(methyl)amino]phenyl} efficiently in industrial settings. This approach emphasizes continuous flow processes to enhance yield and consistency .

Comparison with Similar Compounds

Key Structural Analogues:

N-(3-(Diethylamino)phenyl)acetamide (CAS 6375-46-8) Formula: C₁₂H₁₆N₂O Substituent: Diethylamino group at the 3-position. The bulkier diethyl group may reduce steric accessibility for target binding .

N-[4-[3-[4-[Acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide (CAS 694515-40-7) Formula: C₂₁H₂₆N₂O₅ Substituent: Extended phenoxy-propoxy chain with additional acetyl(methyl)amino groups. The elongated structure may facilitate interactions with larger binding pockets in kinases .

TAK632 (Pan-RAF Inhibitor) Formula: C₂₅H₁₈F₄N₄O₃S Substituents: Trifluoromethylphenyl, benzothiazole, and cyano groups. Impact: The trifluoromethyl and benzothiazole moieties enhance binding affinity and selectivity for BRAF mutants (e.g., BRAFV600E). TAK632 induces αC-in/αC-in BRAF dimer conformations, contrasting with dimer-disrupting inhibitors like vemurafenib .

BRAF Inhibition and Dimerization Effects:

  • N-{3-[Acetyl(methyl)amino]phenyl}: Likely stabilizes BRAF conformations via hydrogen bonding with the acetyl group. May promote αC-out/αC-out dimer conformations, similar to selective BRAFV600E inhibitors ().
  • TAK632 : Induces αC-in/αC-in BRAF dimers, paradoxically activating wild-type BRAF in the presence of RAS mutations. IC₅₀ for BRAFV600E: 0.9 nM .
  • Vemurafenib : Promotes αC-out/αC-out dimers but fails to block transactivation in heterodimers, leading to resistance .

Anti-Inflammatory Activity:

Physicochemical Properties

Compound logP* Solubility (Predicted) Metabolic Stability
N-{3-[Acetyl(methyl)amino]phenyl} 1.2 Moderate (DMSO-soluble) Susceptible to hydrolytic cleavage
N-(3-(Diethylamino)phenyl)acetamide 2.1 Low Stable to hydrolysis
TAK632 3.8 Poor CYP450-mediated oxidation

*Calculated using fragment-based methods.

Preparation Methods

Acetylation-Methylation Sequential Reactions

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Industrial facilities adopt continuous flow systems to synthesize N-{3-[acetyl(methyl)amino]phenyl} derivatives at metric-ton scales. A multi-stage reactor setup combines:

  • Acetic anhydride introduction at 5 L/min into a 3-aminophenol slurry (40% w/v in ethyl acetate)

  • In-line methylation with methyl benzenesulfonate (1.2 eq) in acetonitrile at 50°C

  • Countercurrent extraction with 10% citric acid to remove residual bases

This configuration achieves 92% conversion with a space-time yield of 1.2 kg/m³·h, surpassing batch reactor efficiency by 34%.

Crystallization-Based Purification

Post-synthesis purification leverages solubility differences in ethanol-water mixtures. Industrial protocols gradually cool reaction mixtures from 70°C to 10°C over 6 hours, inducing crystallization of N-{3-[acetyl(methyl)amino]phenyl} products. Adding seed crystals (0.1% w/w) at 45°C ensures uniform crystal morphology, yielding 99.7% pure material after two recrystallizations.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of N-{3-[acetyl(methyl)amino]phenyl} derivatives exhibit characteristic signals:

  • δ 2.10–2.15 ppm (singlet, acetyl CH₃)

  • δ 3.05–3.20 ppm (singlet, N-methyl CH₃)

  • δ 7.25–7.50 ppm (multiplet, aromatic protons)

¹³C NMR confirms acetylation via peaks at δ 168–170 ppm (carbonyl carbons) and δ 38–40 ppm (N-methyl carbons).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves N-{3-[acetyl(methyl)amino]phenyl} compounds with retention times of 8.2–8.9 minutes. Method validation shows linearity (R² >0.999) across 0.1–100 μg/mL concentrations, enabling precise quantification of synthetic yields.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Kinetics

A solvent screening study revealed pronounced effects on methylation rates:

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)Yield (%)
Acetonitrile37.55.889
DMF36.74.172
THF7.53.968
Dichloromethane8.92.255

Data adapted from

Acetonitrile’s high polarity facilitates methylating agent activation, while aprotic nature prevents nucleophilic interference.

Catalytic Acceleration with Phase-Transfer Agents

Adding tetrabutylammonium bromide (TBAB, 5 mol%) boosts methylation rates by 220% in biphasic systems (water-acetonitrile). The catalyst shuttles hydroxide ions into the organic phase, maintaining optimal pH for N-methylation without base excess.

Green Chemistry Approaches

Solvent Recycling Systems

Closed-loop distillation recovers >95% acetonitrile from reaction mixtures, reducing waste generation by 70% compared to traditional methods. Integrating molecular sieves (3Å) during recycling removes residual water, maintaining solvent reactivity across 15 reuse cycles.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) shortens reaction times from 8 hours to 35 minutes for N-{3-[acetyl(methyl)amino]phenyl} synthesis, achieving comparable yields (86%). Energy consumption analysis shows a 58% reduction per kilogram of product .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-{3-[Acetyl(methyl)amino]phenyl} derivatives?

Answer:
Synthesis typically involves acylation of substituted aniline derivatives. For example, reacting 3-amino-N-methylaniline with acetyl chloride in the presence of a base like triethylamine (TEA) under anhydrous conditions yields the target compound. Key steps include:

  • Reagent selection : Acetyl chloride or acetic anhydride as acylating agents.
  • Solvent systems : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres.
  • Work-up : Acid-base extraction to isolate the product, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Example: A 46% yield was achieved using DMF as a solvent with dicyclohexylcarbodiimide (DCC) as a coupling agent .

Basic: What spectroscopic and analytical techniques validate the structure of N-{3-[Acetyl(methyl)amino]phenyl} compounds?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (500 MHz, CDCl3_3) identifies acetyl protons (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.4 ppm). 13^{13}C NMR confirms carbonyl carbons (δ 168–172 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ at m/z 305.0807 vs. calculated 305.0822) .
  • Infrared Spectroscopy (IR) : Peaks at 1689–1719 cm1^{-1} confirm acetyl C=O stretching .

Advanced: How can researchers resolve contradictions in reported inhibitory activity of N-{3-[Acetyl(methyl)amino]phenyl}-based kinase inhibitors?

Answer:
Discrepancies often arise from differences in dimerization states of target proteins (e.g., BRAF kinase). Methodological approaches include:

  • Analytical Ultracentrifugation (AUC) : Quantifies dimer-monomer equilibria under varying inhibitor concentrations. For BRAFV600E, AUC revealed that TAK632 stabilizes αC-in/αC-in dimers, altering inhibitory potency .
  • Mutational Analysis : Residues like R509 and W450 are critical for dimer stabilization. Site-directed mutagenesis can validate binding modes .
  • Differential Scanning Calorimetry (DSC) : Measures thermal stability shifts (ΔTm_m) to assess inhibitor-induced conformational changes .

Advanced: What strategies optimize the pharmacokinetic profile of N-{3-[Acetyl(methyl)amino]phenyl} analogs?

Answer:

  • Structural Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability. For example, fluorinated derivatives showed improved plasma half-lives in preclinical models .
  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or prodrug formulations (e.g., phosphate esters) increase bioavailability .
  • In Silico Modeling : Molecular dynamics simulations predict CYP450 metabolism hotspots to guide derivatization .

Basic: What in vitro assays screen the biological activity of N-{3-[Acetyl(methyl)amino]phenyl} derivatives?

Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus using broth microdilution (IC50_{50} values reported at 8–32 µg/mL) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) with IC50_{50} values ranging from 10–50 µM .
  • Enzyme Inhibition : BRAF kinase inhibition measured via ELISA, with TAK632 showing IC50_{50} = 0.8 nM .

Advanced: How do structural modifications influence the dimerization-dependent activity of N-{3-[Acetyl(methyl)amino]phenyl} inhibitors?

Answer:

  • Bivalent vs. Monovalent Inhibitors : Bivalent TAK632 analogs (e.g., TAK-4-TAK) failed to induce BRAF dimerization, reducing potency by >100-fold compared to monovalent counterparts. This highlights the importance of steric compatibility in dimer interfaces .
  • Substituent Effects : Bulky groups at the phenyl ring disrupt hydrophobic interactions with BRAF’s αC-helix, diminishing dimer stabilization .

Basic: What safety protocols are recommended for handling N-{3-[Acetyl(methyl)amino]phenyl} derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for solvent evaporation steps.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Cayman Chemical mandates treating hazardous intermediates (e.g., acetyl chloride) with 10% sodium bicarbonate .

Advanced: How can researchers validate target engagement in cellular models for N-{3-[Acetyl(methyl)amino]phenyl} compounds?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measures thermal stabilization of target proteins (e.g., BRAF) in lysates treated with inhibitors. A ΔTm_m shift >2°C confirms binding .
  • Immunoprecipitation (IP) : Pull-down assays using FLAG-tagged BRAF verify inhibitor-induced dimerization in HEK293 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.